Chromatographic Specificity: Unique Relative Retention Time (RRT) vs. Fosinopril
A key differentiator for ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (Fosinopril Related Compound A) is its specific chromatographic behavior as defined in the USP monograph for Fosinopril Sodium and Hydrochlorothiazide Tablets. The compound has a mandated Relative Retention Time (RRT) of 0.72 relative to the Fosinopril peak, a value that is distinct from other Fosinopril-related impurities [1]. This precise specification is critical for method development and validation, as it allows for unambiguous peak identification and quantification. No other Fosinopril impurity standard can be used to satisfy this monograph requirement.
| Evidence Dimension | Chromatographic Retention (HPLC) |
|---|---|
| Target Compound Data | RRT = 0.72 (relative to Fosinopril) |
| Comparator Or Baseline | Benzothiadiazine related compound A: RRT = 0.81 (relative to hydrochlorothiazide); Chlorothiazide: RRT = 0.90 |
| Quantified Difference | 0.72 vs. 0.81 vs. 0.90 RRT; Unique elution profile |
| Conditions | USP Monograph for Fosinopril Sodium and Hydrochlorothiazide Tablets, Related Compounds Test |
Why This Matters
This specific RRT value is a legally binding specification in the USP monograph; using any other compound would invalidate the analytical method and cause the batch to fail release testing.
- [1] United States Pharmacopeia (USP). (2008). Fosinopril Sodium and Hydrochlorothiazide Tablets—Revision to Related Compounds Test. USP 31–NF 26 Second Supplement. Retrieved from https://www.uspnf.com View Source
